Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate
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Description
“Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific molecular structure of “this compound” was not found in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Modification
Ethyl 3-methyl-5-(3-(thiophene-2-carbonyl)thioureido)thiophene-2-carboxylate , a thiophene derivative, has been the subject of various studies focusing on its synthesis and chemical modification. Chapman et al. (1971) detailed the conversion of related thiophene derivatives into various brominated compounds and their reactions with thioureas to produce substituted S-2-ethoxycarbonyl-3-benzo[b]thiophenylthiouronium bromides (Chapman, Clarke, Gore, & Sharma, 1971). Additionally, Abaee and Cheraghi (2013) reported an efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013).
Biological and Pharmacological Research
The compound and its analogs have been investigated for their biological and pharmacological properties. Ghorab et al. (2013) prepared and tested a series of newly synthesized thiophene derivatives for their antiproliferative activity, with certain compounds showing remarkable activity against breast and colon cancer cell lines (Ghorab et al., 2013). Additionally, Abdel-Motaal, Alanzy, and Asem (2020) used a thiophene incorporated thioureido substituent as a precursor for novel heterocycles, which displayed potent anticancer activity against a human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Furthermore, Mohareb, Abdallah, Helal, and Shaloof (2016) designed and synthesized novel thiophene and benzothiophene derivatives, evaluating them as anti-cancer agents with promising results (Mohareb et al., 2016).
Properties
IUPAC Name |
ethyl 3-methyl-5-(thiophene-2-carbonylcarbamothioylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S3/c1-3-19-13(18)11-8(2)7-10(22-11)15-14(20)16-12(17)9-5-4-6-21-9/h4-7H,3H2,1-2H3,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWFKASLJNMPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=S)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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